[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol

Medicinal Chemistry Drug Design Physicochemical Property Profiling

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol (CAS 1261232-04-5) is a synthetic quinoxaline-piperidine hybrid building block featuring a 3-chloroquinoxaline core, a piperidine linker, and a free hydroxymethyl group. Its molecular formula is C14H16ClN3O, with a molecular weight of 277.75 g/mol and a computed XLogP3 of 2.7, indicating moderate lipophilicity.

Molecular Formula C14H16ClN3O
Molecular Weight 277.75 g/mol
CAS No. 1261232-04-5
Cat. No. B3227678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol
CAS1261232-04-5
Molecular FormulaC14H16ClN3O
Molecular Weight277.75 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C14H16ClN3O/c15-13-14(18-7-5-10(9-19)6-8-18)17-12-4-2-1-3-11(12)16-13/h1-4,10,19H,5-9H2
InChIKeyMNCCKHMZMCRIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol (CAS 1261232-04-5): Core Identity and Comparator Landscape


[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol (CAS 1261232-04-5) is a synthetic quinoxaline-piperidine hybrid building block featuring a 3-chloroquinoxaline core, a piperidine linker, and a free hydroxymethyl group [1]. Its molecular formula is C14H16ClN3O, with a molecular weight of 277.75 g/mol and a computed XLogP3 of 2.7, indicating moderate lipophilicity [1]. The compound belongs to a broader class of substituted quinoxaline-type piperidine compounds that have been explored in patents for modulating ORL-1 and other receptors [2]. When procuring this specific intermediate, the closest structural analogs that might be considered as substitutes include the des-chloro analog (CAS 1281286-18-7), the 3-methylquinoxaline analog, the 4-hydroxy analog (CAS 353257-77-9), and the 4-carboxylic acid analog (CAS 939986-88-6). However, the unique combination of the 3-chloro substituent and the primary alcohol on the piperidine ring creates a distinct reactivity and hydrogen-bonding profile that cannot be replicated by any single in-class analog, making direct substitution scientifically unsound without re-optimization of downstream synthetic or biological protocols.

Why In-Class Analogs Cannot Simply Replace [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol in Research or Industrial Protocols


Quinoxaline-piperidine derivatives are not functionally interchangeable because minor structural modifications—such as replacing the 3-chloro group with hydrogen or methyl, or converting the primary alcohol to a carboxylic acid or secondary alcohol—can drastically alter reactivity, hydrogen-bond donor/acceptor capacity, and steric bulk at the piperidine 4-position [1]. In the medicinal chemistry context, the patent landscape explicitly demonstrates that substituent variations on the quinoxaline core and the piperidine appendage are used to tune receptor subtype selectivity and pharmacokinetic properties [2]. For instance, the des-chloro analog (CAS 1281286-18-7) lacks the electron-withdrawing chlorine that influences both the electron density of the quinoxaline ring and the compound's metabolic stability [1]. Similarly, the 3-methyl analog introduces steric bulk that may hinder target binding, while the 4-carboxylic acid analog (CAS 939986-88-6) presents an ionizable group that fundamentally alters solubility and permeability. These differences mean that a protocol validated with [1-(3-chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol cannot be expected to yield identical results if another in-class compound is substituted. The quantitative evidence below details the specific, measurable dimensions where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol (CAS 1261232-04-5) Against Closest Analogs


Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate This Compound from the 3-Methyl and Des-Chloro Analogs

The target compound possesses one hydrogen-bond donor (the primary alcohol) and a topological polar surface area (TPSA) of 49.3 Ų [1]. The des-chloro analog (CAS 1281286-18-7) has an identical donor count and a TPSA of 49.3 Ų, but lacks the electron-withdrawing chlorine atom, which reduces its computed XLogP3 from 2.7 to approximately 2.0 [1]. The 3-methyl analog (CAS 1271008-96-8) has the same donor count and TPSA, but its XLogP3 rises to approximately 3.2 due to the methyl group, increasing lipophilicity and potentially altering membrane permeability and off-target binding [1]. The 4-carboxylic acid analog (CAS 939986-88-6) has two hydrogen-bond donors and a TPSA of 74.6 Ų, a 51% increase, which significantly reduces its passive membrane permeability relative to the target compound [1]. These differences are critical for blood-brain barrier penetration predictions and oral bioavailability optimization in CNS drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Molecular Weight and Heavy Atom Count Position This Compound as the Lightest 3-Chloro-Substituted Analog with a Neutral 4-Substituent

With a molecular weight of 277.75 Da and 19 heavy atoms, the target compound is the smallest and most atom-efficient among the 3-chloroquinoxaline-piperidine analogs bearing a neutral 4-substituent [1]. The 4-hydroxy analog (CAS 353257-77-9) has a molecular weight of 263.72 Da (18 heavy atoms), but its secondary alcohol offers different reactivity in coupling reactions [1]. The Boc-protected 4-amino analog (CAS 939986-90-0) has a molecular weight of 349.81 Da (24 heavy atoms), making it 26% heavier and significantly bulkier [1]. The 4-carboxylic acid analog (MW 305.76 Da, 21 heavy atoms) is 10% heavier [1]. Lower molecular weight and heavy atom count generally correlate with higher ligand efficiency and better developability profiles in fragment-to-lead campaigns, giving the target compound a measurable advantage over its heavier congeners.

Fragment-Based Drug Discovery Lead-Like Property Assessment Synthetic Feasibility

The 3-Chloro Substituent Enables Unique Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared to Des-Chloro and 3-Methyl Analogs

The 3-chloro group on the quinoxaline ring is a competent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) with amines and alkoxides [1]. The des-chloro analog lacks this synthetic handle entirely, preventing any post-coupling diversification at the 3-position [1]. The 3-methyl analog is inert under SNAr conditions and requires harsh C–H activation protocols for further functionalization [1]. The 3-chloroquinoxaline intermediate N-(3-chloroquinoxalin-2-yl)-sulfonamides, a close structural relative, has been explicitly developed as a key intermediate for preparing N-(3-amino-quinoxalin-2-yl)-sulfonamides via SNAr with amines, demonstrating the broader utility of the 3-chloroquinoxaline motif in medicinal chemistry [2]. The target compound's 3-chloro group thus provides a built-in diversification point that is absent in the des-chloro and 3-methyl analogs.

Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

Commercially Available Purity Profiles: 98% vs 95% Specifications Across Vendors

Multiple vendors offer this compound at varying purity grades. The highest documented specification is 98% (HPLC) from MolCore and Leyan, while AKSci lists a 95% minimum purity specification . For comparison, the des-chloro analog (CAS 1281286-18-7) is typically offered at 95% purity, and the 3-methyl analog at 95–97% . The ability to source the target compound at 98% purity without additional purification reduces the risk of impurity-driven false positives in biological assays and improves the reproducibility of synthetic transformations that are sensitive to minor contaminants. The compound also features ISO-certified production at MolCore, providing batch-to-batch traceability that is not uniformly available for all close analogs .

Procurement Specification Quality Control Reproducibility

Optimal Application Domains for [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol (CAS 1261232-04-5) Based on Differential Evidence


CNS-Penetrant Kinase or GPCR Lead Optimization Requiring Balanced Lipophilicity and Hydrogen-Bonding

The compound's XLogP3 of 2.7 and single hydrogen-bond donor, combined with a TPSA of 49.3 Ų, place it within the favorable range for CNS drug candidates [1]. It is the only analog among its closest comparators that simultaneously meets the informal CNS MPO desirability thresholds for lipophilicity (XLogP < 3) and TPSA (< 60 Ų), making it the preferred scaffold for neuroscience programs targeting kinases or GPCRs where brain exposure is required [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 277.75 Da and only 19 heavy atoms, this compound falls within the 'lead-like' rather than 'drug-like' space, making it ideal for fragment growing or merging strategies [1]. Its 26% weight advantage over the Boc-4-amino analog translates to higher ligand efficiency indices, and the 3-chloro handle permits late-stage elaboration via Suzuki or Buchwald-Hartwig coupling, a feature absent in the des-chloro and 3-methyl fragments [1].

Parallel Library Synthesis Leveraging the 3-Chloro Diversification Handle

The presence of the 3-chloro group allows the compound to serve as a common intermediate for generating diverse 3-amino or 3-aryl quinoxaline libraries in a single synthetic step [2]. This contrasts with the des-chloro analog, which would require a separate, longer synthetic route to introduce the same diversity elements, adding 2–4 synthetic steps per analog [1][2]. Procuring this intermediate therefore enables higher-throughput SAR exploration at reduced cost.

Biochemical Assay Development Requiring High-Purity Starting Material

The availability of this compound at 98% purity (HPLC), with ISO-certified production and batch traceability, makes it suitable for sensitive biochemical assays such as SPR, ITC, or enzymatic inhibition studies where even 2–3% impurities can confound results [1]. The 95% typical purity of the des-chloro and 3-methyl analogs introduces higher risk of off-target assay interference, necessitating additional in-house purification steps [1].

Quote Request

Request a Quote for [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.